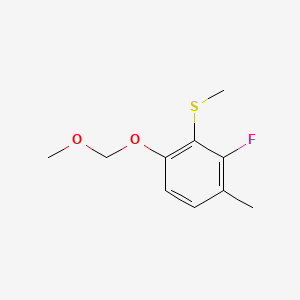
3-Ethyl-5-iodobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-iodobenzaldehyde is an organic compound with the molecular formula C9H9IO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the 3-position and an iodine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
3-Ethyl-5-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 3-ethylbenzaldehyde. This can be achieved by treating 3-ethylbenzaldehyde with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
3-Ethyl-5-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Major Products Formed
Substitution: Formation of 3-ethyl-5-azidobenzaldehyde.
Oxidation: Formation of 3-ethyl-5-iodobenzoic acid.
Reduction: Formation of 3-ethyl-5-iodobenzyl alcohol.
科学研究应用
3-Ethyl-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 3-ethyl-5-iodobenzaldehyde depends on its specific application
Molecular Targets: It can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to desired biological effects.
相似化合物的比较
Similar Compounds
3-Ethylbenzaldehyde: Lacks the iodine substitution, resulting in different reactivity and applications.
5-Iodobenzaldehyde:
3-Ethyl-4-iodobenzaldehyde: Similar structure but with the iodine atom at the 4-position, affecting its reactivity and applications.
Uniqueness
3-Ethyl-5-iodobenzaldehyde is unique due to the specific positioning of the ethyl and iodine substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
属性
分子式 |
C9H9IO |
|---|---|
分子量 |
260.07 g/mol |
IUPAC 名称 |
3-ethyl-5-iodobenzaldehyde |
InChI |
InChI=1S/C9H9IO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-6H,2H2,1H3 |
InChI 键 |
AWEAYDWCASHYQR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)I)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


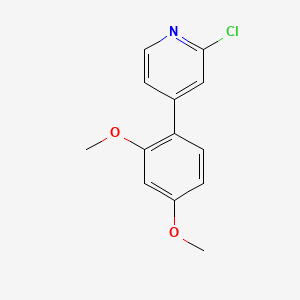

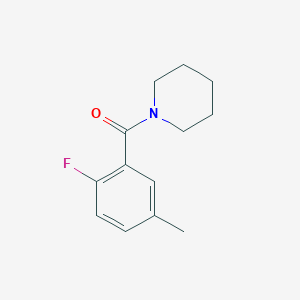
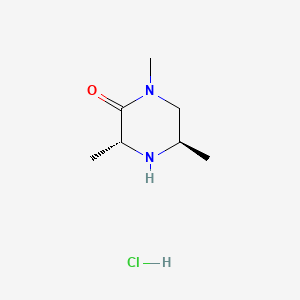
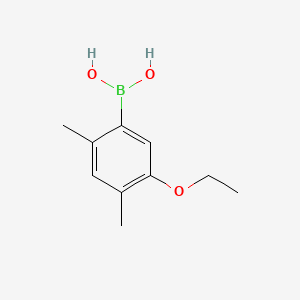

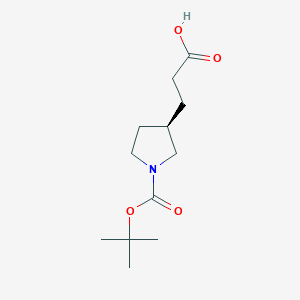
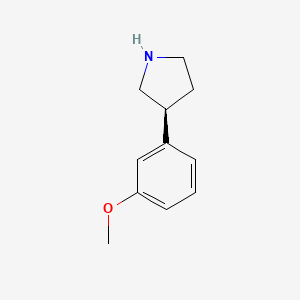

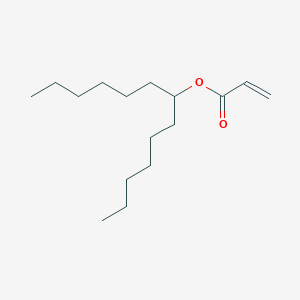
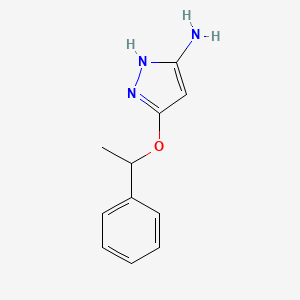
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14026571.png)
